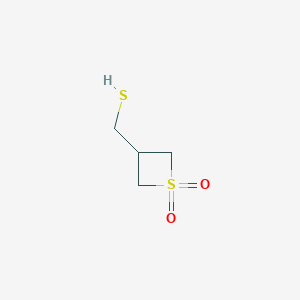
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an intriguing compound belonging to the class of pyrazoles. It combines a pyrazole ring, a p-tolyl group, and a 3,4,5-trimethoxyphenyl group. Its unique structure gives it potential utility in various fields, including medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process. One common method includes the following steps:
Step 1: : Formation of the intermediate: Condensation reaction between p-tolylhydrazine and 3,4,5-trimethoxybenzaldehyde in an acidic medium to form the corresponding hydrazone.
Step 2: : Cyclization: Cyclization of the hydrazone intermediate in the presence of an oxidizing agent to form the pyrazole ring.
Step 3: : Acylation: Acylation of the pyrazole with ethanoyl chloride to yield the final compound.
Reaction Conditions: : The reactions generally occur under controlled temperatures, with the condensation typically performed at room temperature, the cyclization requiring mild heating, and the acylation usually conducted under acidic or basic conditions to promote the reaction.
Industrial Production Methods
Industrial synthesis of this compound might scale up the aforementioned methods but often involves optimized reaction conditions to increase yield and purity, such as using automated reactors and more efficient purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions may be used to modify the pyrazole ring or other substituents.
Substitution: : Various electrophilic or nucleophilic substitutions can occur at different positions on the compound.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Common reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Halogenating agents, nucleophiles, or electrophiles under varying pH and temperature conditions.
Major Products
Oxidation: : Modified pyrazole derivatives with different substituents.
Reduction: : Reduced forms with possible changes in the ring or aromatic system.
Substitution: : A variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has diverse applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis to construct more complex molecules.
Biology: : Serves as a probe or ligand in studies involving enzymatic reactions or protein-ligand interactions.
Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: : Utilized in the development of novel materials or in chemical processing.
Mecanismo De Acción
The exact mechanism of action of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In a medicinal context, for example:
Molecular Targets: : It may target specific enzymes or receptors, altering their activity.
Pathways Involved: : The compound could interfere with signaling pathways or metabolic processes critical for disease progression.
Comparación Con Compuestos Similares
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone stands out due to its unique structure, incorporating a pyrazole ring with tolyl and trimethoxyphenyl groups, which contribute to its distinct chemical properties and biological activities.
List of Similar Compounds
Pyrazole Derivatives: : Other compounds with pyrazole rings and different substituents.
Tolyl-containing Compounds: : Compounds featuring the p-tolyl group.
Trimethoxyphenyl-containing Compounds: : Molecules with trimethoxyphenyl groups.
Propiedades
IUPAC Name |
1-[5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-6-8-15(9-7-13)17-12-18(23(22-17)14(2)24)16-10-19(25-3)21(27-5)20(11-16)26-4/h6-11,18H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSSVHZGIZIRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2812134.png)

![N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2812136.png)

![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2812138.png)
![4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B2812139.png)

![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide](/img/structure/B2812143.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2812145.png)

![4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812151.png)
![3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester](/img/structure/B2812152.png)
